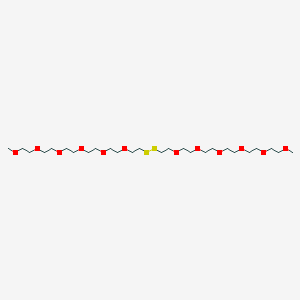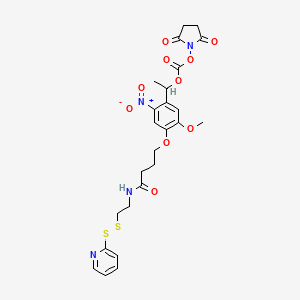
Mal-amido-PEG2-Val-Cit-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-amido-PEG2-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) functional group . The compound is designed to facilitate the targeted delivery of therapeutic agents within cells, making it a valuable tool in drug development and biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of individual components such as maleimide, PEG spacer, Val-Cit dipeptide, and PAB group. These components are then sequentially coupled under specific reaction conditions to form the final compound . The maleimide group is typically introduced through a reaction with thiol-containing molecules, while the PEG spacer is added to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on proteins or other molecules.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cellular proteases, specifically cathepsin B, within the lysosome.
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing molecules for the maleimide group and proteases such as cathepsin B for the cleavage of the Val-Cit dipeptide . Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released therapeutic payload, which can then exert its intended biological effect .
Wissenschaftliche Forschungsanwendungen
Mal-amido-PEG2-Val-Cit-PAB-OH has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Mal-amido-PEG2-Val-Cit-PAB-OH involves several steps:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-PNP: Contains a para-nitrophenyl (PNP) carbonate group instead of a hydroxyl group.
MC-Val-Cit-PAB-OH: Similar structure but lacks the PEG spacer.
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-OH is unique due to its combination of a cleavable linker, a hydrophilic PEG spacer, and a Val-Cit dipeptide, which together enhance its solubility, stability, and targeted delivery capabilities .
Eigenschaften
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJPXTDZCMWNAD-OUTSHDOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














